molecular formula C23H35NO6 B14485470 4-(Hexadecanoyloxy)-3-nitrobenzoic acid CAS No. 65354-57-6

4-(Hexadecanoyloxy)-3-nitrobenzoic acid

Cat. No.: B14485470
CAS No.: 65354-57-6
M. Wt: 421.5 g/mol
InChI Key: ZYNFBWHGSYVXSE-UHFFFAOYSA-N
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Description

4-(Hexadecanoyloxy)-3-nitrobenzoic acid: is an organic compound characterized by the presence of a benzoic acid core substituted with a hexadecanoyloxy group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with hexadecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-nitrobenzoic acid and hexadecanoic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: 4-(Hexadecanoyloxy)-3-aminobenzoic acid.

    Hydrolysis: 4-Hydroxy-3-nitrobenzoic acid and hexadecanoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hexadecanoyloxy)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 4-(Hexadecanoyloxy)-3-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The ester linkage allows for controlled release of the active moiety in targeted environments.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrobenzoic acid: Lacks the hexadecanoyloxy group, making it less lipophilic.

    4-(Hexadecanoyloxy)benzoic acid: Lacks the nitro group, which reduces its potential for bioreduction.

    3-Nitrobenzoic acid: Lacks both the hexadecanoyloxy and hydroxy groups, making it less versatile in chemical reactions.

Uniqueness

4-(Hexadecanoyloxy)-3-nitrobenzoic acid is unique due to the combination of a long-chain fatty acid ester and a nitro group on the benzoic acid core. This structural combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for targeted biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

65354-57-6

Molecular Formula

C23H35NO6

Molecular Weight

421.5 g/mol

IUPAC Name

4-hexadecanoyloxy-3-nitrobenzoic acid

InChI

InChI=1S/C23H35NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(25)30-21-17-16-19(23(26)27)18-20(21)24(28)29/h16-18H,2-15H2,1H3,(H,26,27)

InChI Key

ZYNFBWHGSYVXSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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